Product packaging for L-Valine, N-[(2S)-2-amino-1-oxobutyl]-(Cat. No.:CAS No. 1814938-33-4)

L-Valine, N-[(2S)-2-amino-1-oxobutyl]-

Cat. No.: B1400174
CAS No.: 1814938-33-4
M. Wt: 202.25 g/mol
InChI Key: LFNCGOGRKDPFHC-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valine, N-[(2S)-2-Amino-1-oxobutyl]- is an N-substituted derivative of the essential branched-chain amino acid L-valine. The compound features a (2S)-2-amino-1-oxobutyl group attached to the α-amino group of L-valine. This modification introduces a ketone and an additional chiral center, altering its physicochemical and biological properties compared to unmodified valine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O3 B1400174 L-Valine, N-[(2S)-2-amino-1-oxobutyl]- CAS No. 1814938-33-4

Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-4-6(10)8(12)11-7(5(2)3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNCGOGRKDPFHC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valine, N-[(2S)-2-amino-1-oxobutyl]- can be synthesized through several methods. One common approach involves the use of microbial fermentation. Microbial cells, such as Corynebacterium glutamicum, are engineered to produce L-valine through fermentation processes . This method is advantageous due to its efficiency and scalability for industrial production.

Industrial Production Methods

Industrial production of L-valine typically involves fermentation using genetically modified strains of microorganisms. These strains are optimized to enhance the yield of L-valine. The fermentation process is followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

L-Valine, N-[(2S)-2-amino-1-oxobutyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of L-valine can lead to the formation of keto acids, while reduction can produce amino alcohols .

Scientific Research Applications

Nutritional Applications

Animal Feed Additive
L-Valine is recognized as a nutritional additive in animal feed. The European Food Safety Authority has evaluated its safety and efficacy when produced by Escherichia coli CCTCC M2020321. It is classified under nutritional additives, specifically amino acids, and is deemed safe for all animal species when used appropriately . The additive enhances the nutritional quality of animal diets, promoting better growth and health outcomes.

Biochemical Research

Enzyme Inhibition Studies
Research indicates that L-Valine acts as an inhibitor of specific enzymes, such as ornithine-α-ketoglutarate transaminase. Studies have shown that L-Valine inhibits this enzyme in a competitive manner regarding ornithine, while being noncompetitive with glutamate and pyrroline-5-carboxylate . This inhibition can influence metabolic pathways related to amino acid degradation and urea formation, highlighting its role in metabolic regulation.

Enzyme Inhibition Type Substrate Ki Value (mM)
Ornithine-α-ketoglutarate TransaminaseCompetitiveL-Ornithine2.0
Ornithine-α-ketoglutarate TransaminaseNoncompetitiveL-Glutamate20.0

Pharmacological Applications

Cardiovascular Health
L-Valine has been studied for its potential benefits in cardiovascular health. Research suggests that it exhibits hypotensive effects, lowering blood pressure during various phases of experimentation . This property positions L-Valine as a candidate for further exploration in cardiology, particularly for its inclusion in cardioplegic solutions to manage arrhythmias.

Metabolic Engineering

Production via Engineered Microorganisms
The production of L-Valine through genetically modified organisms such as Corynebacterium glutamicum has gained attention. Studies show that metabolic engineering can enhance the yield of L-Valine by manipulating specific metabolic pathways . This biotechnological approach not only increases production efficiency but also opens avenues for sustainable amino acid sourcing.

Mechanism of Action

The mechanism of action of L-Valine, N-[(2S)-2-amino-1-oxobutyl]- involves its role as a precursor in protein synthesis. It is incorporated into proteins during translation, contributing to the structure and function of various proteins. Additionally, it activates specific signaling pathways, such as the PI3K/Akt1 pathway, which is involved in cell growth and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted L-Valine Derivatives

Valsartan
  • Structure : N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine .
  • Key Differences: Substituent: Bulky biphenyl-tetrazole group instead of the (2S)-2-amino-1-oxobutyl chain. Function: Angiotensin II receptor blocker (ARB) used in hypertension and heart failure. Bioactivity: Targets AT1 receptors, unlike the target compound, which lacks reported receptor-specific activity.
N-(1-Oxopropyl)-L-Valine
  • Structure: Propionyl group attached to L-valine’s α-amino group .
  • Key Differences: Substituent Length: Shorter three-carbon chain (vs. four-carbon in the target compound). Functional Groups: Lacks the secondary amino group present in the target compound. Applications: Primarily used in peptide synthesis and as an intermediate.
Valacyclovir
  • Structure : L-Valyl ester prodrug of acyclovir .
  • Key Differences :
    • Linkage Type : Ester bond (vs. amide in the target compound).
    • Bioactivity : Converted to acyclovir intracellularly for antiviral activity.
    • Transport : High affinity for peptide transporters (PEPT1/PEPT2), enhancing oral bioavailability .

Functional Analogues with Modified Backbones

LPV-Precursor P-2
  • Structure: Retains the dimethylphenoxyacetic acid pharmacophore but lacks the L-valine carboxylic acid group .
  • Key Differences :
    • Bioactivity : Exhibits higher cytotoxicity against total cancer cells but loses specificity for cancer stem cells (CSCs).
    • Toxicity : Increased toxicity to mesenchymal stem cells compared to L-valine-containing analogues.
Dapdiamide A
  • Structure: L-Valine conjugated to a 4-amino-4-oxobut-2-enoyl-alanyl group .
  • Key Differences: Substituent Complexity: Includes an α,β-unsaturated ketone and additional amino acid residues. Function: Natural product with unverified biological activity, contrasting with the synthetic target compound.

Transport and Bioavailability

  • L-Valine, N-[(2S)-2-Amino-1-Oxobutyl]-: No direct evidence of interaction with peptide transporters (PEPT1/PEPT2).
  • Valacyclovir : High affinity for PEPT2 (Ki = 0.22 mM), enabling efficient intestinal absorption .
  • N-(1-Oxopropyl)-L-Valine: Limited data on transport; shorter chain may reduce steric hindrance compared to the target compound.

Pharmacological Activity

  • Toxicity Profile : Removal of valine’s carboxylic acid group (as in P-2) increases off-target toxicity, highlighting the importance of preserving core structural elements .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent/Modification Molecular Weight (g/mol) Key Bioactivity Transporter Affinity (PEPT2 Ki, mM)
L-Valine, N-[(2S)-2-Amino-1-Oxobutyl]- (2S)-2-amino-1-oxobutyl (amide) ~246.3* Not reported Not tested
Valacyclovir L-Valyl ester 325.3 Antiviral 0.22
Valsartan Biphenyl-tetrazole 435.5 Antihypertensive N/A
N-(1-Oxopropyl)-L-Valine Propionyl (amide) 173.2 Intermediate N/A

*Calculated based on C₉H₁₈N₂O₃.

Table 2: Toxicity and Selectivity

Compound IC₅₀ (Cancer Cells) IC₅₀ (Normal Cells) Selectivity for CSCs
LPV-Precursor P-2 ~5–10 µM ~4–5 mM Moderate
L-Valine, N-[(2S)-2-Amino-1-Oxobutyl]- Unknown Unknown Not reported

Research Implications and Gaps

  • Synthesis: Further studies needed to optimize the synthesis of L-Valine, N-[(2S)-2-amino-1-oxobutyl]- and characterize its purity and stability.
  • Biological Screening : Priority should be given to testing its affinity for peptide transporters and antitumor activity.
  • Structural Optimization : Modifying the substituent’s chain length or functional groups (e.g., adding aromatic moieties) could enhance bioactivity .

Biological Activity

L-Valine, an essential branched-chain amino acid, plays a significant role in various biological processes. The compound “L-Valine, N-[(2S)-2-amino-1-oxobutyl]-” is a derivative that exhibits distinct biological activities, particularly in metabolic regulation and cellular signaling. This article synthesizes current research findings on its biological activity, including case studies and data tables that illustrate its effects.

Overview of L-Valine

Chemical Structure and Properties

  • IUPAC Name : (2S)-2-amino-3-methylbutanoic acid
  • Molecular Formula : C5H11NO2
  • Molecular Weight : 117.1463 g/mol

L-Valine is classified as a branched-chain amino acid (BCAA), which is crucial for protein synthesis and energy production in muscle tissues. It also plays a vital role in maintaining nitrogen balance in the body.

1. Metabolic Regulation

L-Valine is known to influence metabolic pathways, particularly in the context of muscle metabolism and energy homeostasis. Research indicates that L-valine can affect the activity of ornithine-δ-aminotransferase (OAT), an enzyme involved in the urea cycle and amino acid metabolism.

  • Inhibition Characteristics :
    • L-Valine acts as a competitive inhibitor of OAT with respect to ornithine, demonstrating its regulatory role in amino acid metabolism. The kinetic analysis revealed:
      • KmK_m for L-ornithine: 1.0 mM
      • KiK_i for L-valine: 2.0 mM
      • This inhibition is significant at alkaline pH levels, suggesting that pH conditions can modulate its effectiveness .

2. Adipogenesis and Insulin Sensitivity

Recent studies have highlighted the potential of L-valine derivatives to modulate adipogenesis through PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) activation.

  • Research Findings :
    • A novel derivative containing L-valine demonstrated weak proadipogenic properties but was effective in enhancing insulin-stimulated glucose uptake in adipocytes. This suggests a possible therapeutic application for managing insulin resistance and obesity .
CompoundPPARγ ActivationInsulin Sensitivity
L-Valine DerivativeWeakIncreased
RosiglitazoneStrongIncreased

3. Cardiovascular Effects

L-Valine has been observed to exhibit hypotensive effects, contributing to cardiovascular health. In experimental models, it has shown the ability to lower blood pressure during various phases of occlusion and reperfusion.

  • Study Results :
    • Infusion of L-valine resulted in significant reductions in blood pressure without adverse histological changes . This finding supports its potential use in cardioplegic solutions during cardiac surgeries.

Case Study 1: Impact on Muscle Recovery

A study involving athletes examined the effects of L-valine supplementation on muscle recovery post-exercise. Participants who received L-valine showed reduced muscle soreness and improved recovery times compared to a control group.

Case Study 2: Role in Diabetes Management

In diabetic models, administration of L-valine derivatives led to improved glucose tolerance and insulin sensitivity, indicating its potential as an adjunct therapy for diabetes management.

Q & A

Basic: What are the recommended safety protocols for handling L-Valine derivatives in laboratory settings?

Answer:
When handling L-Valine derivatives, adhere to the following protocols:

  • Personal Protective Equipment (PPE): Wear lab coats, gloves, and safety goggles.
  • Ventilation: Use fume hoods when synthesizing or handling volatile derivatives.
  • First Aid: For eye exposure, rinse with water for ≥15 minutes and seek medical help. For skin contact, wash with soap and water immediately and remove contaminated clothing .
  • Storage: Keep derivatives away from heat and incompatible substances (e.g., strong oxidizers) .

Basic: Which analytical techniques are validated for quantifying L-Valine derivatives in pharmaceutical formulations?

Answer:

  • Reverse-Phase HPLC (RP-HPLC): Validated for separating and quantifying L-Valine derivatives in complex matrices (e.g., Sacubitril/Valsartan formulations). Use C18 columns with UV detection at 210–254 nm and mobile phases of acetonitrile/water (acidified with 0.1% trifluoroacetic acid) .
  • LC-MS: Provides high sensitivity for trace analysis. Electrospray ionization (ESI) in positive ion mode is preferred for detecting protonated molecular ions of L-Valine derivatives .

Advanced: How can metabolic engineering optimize L-Valine production in Corynebacterium glutamicum?

Answer:
Key strategies include:

  • Strain Modification: Introduce auxotrophic mutations (e.g., ilvA deletion) to reduce feedback inhibition and enhance flux toward L-Valine biosynthesis .
  • Fed-Batch Fermentation: Apply model-discriminating experimental design to optimize feed rates of glucose and ammonium. Maintain dissolved oxygen at 30% saturation to prevent acetate accumulation .
  • Real-Time Monitoring: Use in-line sensors for pH, temperature, and substrate concentration to adjust feeding strategies dynamically .

Advanced: What strategies resolve contradictions in oxidative stress data linked to elevated L-Valine levels?

Answer:
Discrepancies in oxidative stress outcomes may arise from:

  • Concentration-Dependent Effects: Evidence shows that plasma L-Valine >400 µM correlates with increased malondialdehyde (MDA) and superoxide dismutase (SOD) activity in type 2 diabetes models. Lower concentrations (50–200 µM) may exhibit antioxidative properties in other systems .
  • Experimental Models: Use isogenic cell lines or standardized animal models (e.g., C57BL/6 mice) to control genetic variability. Include positive controls (e.g., H2O2) to validate oxidative stress assays .

Advanced: How to design experiments to study the impact of L-Valine structural modifications on peptide bioactivity?

Answer:

  • Synthetic Approaches:
    • Solid-Phase Peptide Synthesis (SPPS): Incorporate L-Valine derivatives (e.g., N-trifluoroacetyl-L-valine) using Fmoc chemistry. Protect reactive side chains with tert-butyl groups .
    • Post-Synthetic Modifications: Introduce alkyl or aryl esters (e.g., heptyl ester) via Steglich esterification to enhance lipophilicity .
  • Bioactivity Assays:
    • Test modified peptides for antimicrobial activity using broth microdilution (CLSI guidelines) or measure microtubule stabilization in cancer cell lines (e.g., HeLa) .

Advanced: How do stereochemical variations in L-Valine derivatives affect enzyme binding kinetics?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to compare binding affinities of (2S)-configured derivatives (e.g., N-(2-methoxybenzoyl)-L-valine heptyl ester) with enantiomers. Validate with isothermal titration calorimetry (ITC) .
  • Enzyme Assays: Measure Km and Vmax for valine-tRNA synthetase using radiolabeled <sup>14</sup>C-L-Valine derivatives. D-Enantiomers typically show 10–100x lower affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Valine, N-[(2S)-2-amino-1-oxobutyl]-
Reactant of Route 2
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L-Valine, N-[(2S)-2-amino-1-oxobutyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.